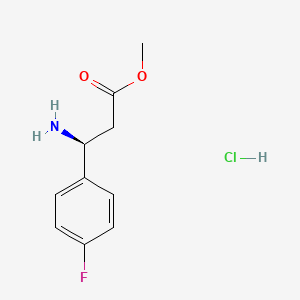
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C7H10F2O3 and a molecular weight of 180.15 g/mol It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms, a methoxymethyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a difluorocyclobutane derivative with methoxymethyl chloride in the presence of a base, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms and methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclobutanone derivatives, while reduction can produce difluorocyclobutanol derivatives.
Aplicaciones Científicas De Investigación
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The methoxymethyl group may also influence its solubility and bioavailability, making it a valuable compound for drug development and other applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-difluorocyclobutane-1-carboxylic acid
- 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid
- 3,3-difluoro-1-(chloromethyl)cyclobutane-1-carboxylic acid
Uniqueness
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
2147633-38-1 |
|---|---|
Fórmula molecular |
C7H10F2O3 |
Peso molecular |
180.15 g/mol |
Nombre IUPAC |
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F2O3/c1-12-4-6(5(10)11)2-7(8,9)3-6/h2-4H2,1H3,(H,10,11) |
Clave InChI |
TUFQNTWQZKUXAF-UHFFFAOYSA-N |
SMILES canónico |
COCC1(CC(C1)(F)F)C(=O)O |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



